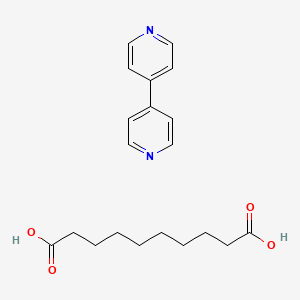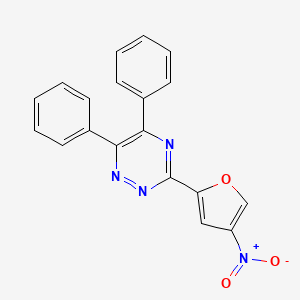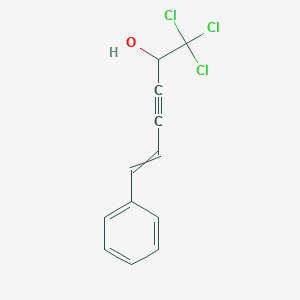
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide is a chemical compound with the molecular formula C14H21KSi2. It is a member of the silanide family, which contains an anionic silicon center. This compound is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent oxidation and moisture interference. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide involves the interaction of its anionic silicon center with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the trimethylsilyl groups, which stabilize the anionic silicon center and enhance its nucleophilicity .
Comparison with Similar Compounds
Potassium;2-phenylethynyl-bis(trimethylsilyl)silanide can be compared with other silanides such as tris(trimethylsilyl)silanide and triphenylsilanide. While all these compounds contain an anionic silicon center, this compound is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties. Similar compounds include:
- Tris(trimethylsilyl)silanide
- Triphenylsilanide
- Tris(tert-butyl)silanide
- Tris(pentafluoroethyl)silanide
These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
825626-75-3 |
|---|---|
Molecular Formula |
C14H23KSi3 |
Molecular Weight |
314.69 g/mol |
IUPAC Name |
potassium;2-phenylethynyl-bis(trimethylsilyl)silanide |
InChI |
InChI=1S/C14H23Si3.K/c1-16(2,3)15(17(4,5)6)13-12-14-10-8-7-9-11-14;/h7-11H,1-6H3;/q-1;+1 |
InChI Key |
FCLXTALYOPQPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si-](C#CC1=CC=CC=C1)[Si](C)(C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)
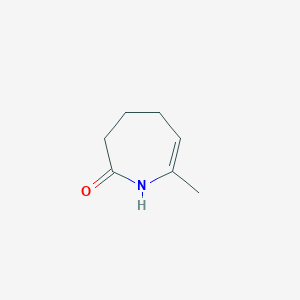
![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 5,7-dichloro-6-(3-thienyl)-](/img/structure/B14220515.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)
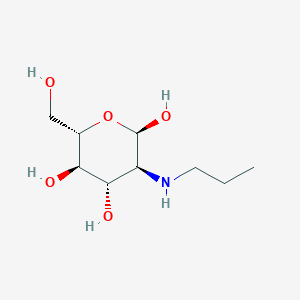
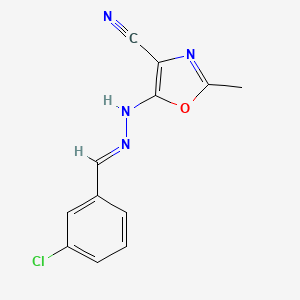
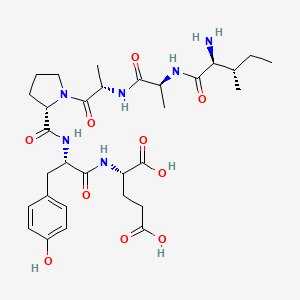
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
